3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline
Description
Overview of 3-Chloro-4-[1-(3-Fluorophenyl)Ethoxy]Aniline
This compound (CAS: 833474-53-6) is a halogenated aromatic amine with the molecular formula $$ \text{C}{14}\text{H}{13}\text{ClFNO} $$ and a molecular weight of 265.71 g/mol. Its IUPAC name, this compound, reflects its structural features: a chloro-substituted aniline core, a fluorophenyl group, and an ethoxy linker (Figure 1). The compound exhibits a melting point range of 78–82°C and is sparingly soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{13}\text{ClFNO} $$ | |
| Molecular Weight | 265.71 g/mol | |
| Melting Point | 78–82°C | |
| Solubility | DMSO, Methanol |
Historical Context and Discovery
The synthesis of this compound was first reported in the early 2000s as part of efforts to develop tyrosine kinase inhibitors. Patent WO2016185485A2 (2016) highlighted its role as a key intermediate in the synthesis of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide, a compound with anticancer properties. The development of scalable synthetic routes, such as nucleophilic aromatic substitution and palladium-catalyzed coupling, enabled its adoption in pharmaceutical research.
Significance in Organic and Medicinal Chemistry
This compound’s structural versatility makes it valuable in drug discovery:
- Drug Intermediate : It serves as a precursor in synthesizing kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR).
- Regulatory Importance : Identified as "Lapatinib Impurity 19," it is critical for quality control in the production of lapatinib, an FDA-approved breast cancer drug.
- Structure-Activity Insights : The chloro and fluoro substituents enhance electron-withdrawing effects, stabilizing the aniline moiety and improving binding affinity to biological targets.
Scope and Objectives of Research
Current research focuses on:
- Synthetic Optimization : Developing catalyst-free protocols to improve yield and purity.
- Analytical Characterization : Advancing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for impurity profiling.
- Applications Beyond Oncology : Exploring its utility in agrochemicals and materials science.
This article synthesizes existing data to provide a foundational resource for researchers investigating this compound’s synthetic, analytical, and applied dimensions.
Properties
IUPAC Name |
3-chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9(10-3-2-4-11(16)7-10)18-14-6-5-12(17)8-13(14)15/h2-9H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXMGBPKRGKRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741174 | |
| Record name | 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833474-53-6 | |
| Record name | 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where 3-chloro-4-nitroaniline is reacted with 3-fluorophenyl ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound participates in nucleophilic substitution reactions due to the electron-rich aniline moiety and the presence of chlorine and ethoxy substituents.
Key Example: Quinazoline Coupling
A reaction with 4-chloro-6-iodoquinazoline in isopropyl alcohol at 70°C for 3.5 hours yields a quinazoline derivative with 96% efficiency (Table 1) .
Table 1: Reaction Conditions for Quinazoline Coupling
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Chloro-6-iodoquinazoline | Isopropyl alcohol | 70°C | 3.5 h | 96% |
The reaction proceeds via displacement of the iodine atom on the quinazoline core by the aniline’s amine group.
Bromination and Functionalization
The aromatic ring undergoes bromination at the para position to the ethoxy group using N-bromosuccinimide (NBS) in dichloromethane at 40°C . Subsequent amination with 25% ammonia in ethanol produces 3-chloro-4-(3-fluorobenzyloxy)aniline (85% yield) .
Key Steps:
-
Bromination:
-
Amination:
Phosphorylation and Chlorination
In toluene, phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxyl or amine intermediates. This method is critical for synthesizing chlorinated derivatives .
Example Protocol :
-
Reactant: 3W-6-iodoquinazolin-4-one
-
Conditions: POCl₃, tri-n-butylamine, toluene, 70–80°C
-
Outcome: Chlorinated quinazoline intermediate.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation reduces nitro precursors to the final aniline derivative. For example:
This method achieves >99% conversion under mild conditions .
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura coupling with aryl boronic acids. For instance, coupling with 3,4-dichlorophenyl boronic acid forms biaryl structures (96% yield) .
Key Features:
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: Toluene/ethanol
Benzamidine Formation
Reaction with 2,6-difluorophenylacetonitrile in DMF and ammonium acetate at 80°C produces N-substituted benzamidine derivatives (59% yield) .
Mechanism:
-
Nucleophilic attack by the aniline’s amine on the nitrile carbon.
-
Intermediate tautomerization stabilizes the benzamidine product.
Oxidative Functionalization
Oxidation with KMnO₄ introduces hydroxyl or carbonyl groups at specific positions, enabling further derivatization .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific cancer cell growth, showing promising results.
Case Study: Inhibition of ALK Activity
A study focused on the design and synthesis of anaplastic lymphoma kinase (ALK) inhibitors, where compounds structurally related to this compound were tested. The findings revealed that modifications to the aniline structure could enhance potency against ALK-positive cancers, indicating a pathway for further drug development .
Structure-Activity Relationship Studies
Pharmacological Insights
The structure-activity relationship (SAR) studies are crucial in understanding how variations in the chemical structure affect biological activity. For this compound, modifications such as changing substituents on the aromatic rings have shown to impact its antiplasmodial activity significantly.
Data Table: SAR Findings
| Compound Structure | IC50 (µM) | Activity Type |
|---|---|---|
| 3-Chloro-4-Aniline | 140 | ALK Inhibition |
| 4-Nitrophenyl | 0.034 | Antiplasmodial |
| 4-Aminophenyl | 51.87 | Antiplasmodial |
These findings suggest that careful selection of substituents can optimize the compound's efficacy against specific targets .
Synthesis and Formulation
Preparation Methods
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various methods have been reported in patents detailing improved processes for preparing this compound, including solvent selection and reaction conditions that enhance the overall yield .
Example Synthesis Conditions
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| Isopropanol | Heated at 70°C for 3.5h | 96 |
| Acetonitrile | Reflux with bases | Variable |
These optimized procedures are essential for scaling up production for further testing and potential therapeutic use .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline with key analogs, focusing on structural variations, physicochemical properties, and biological activity.
Substitution at the 4-Position: Phenoxy vs. Alkoxy Groups
Key Observations :
- For instance, 3-chloro-4-(4-chlorophenoxy)aniline exhibits low water solubility, limiting its efficacy in hybrid drugs .
- Synthetic Accessibility: Alkoxy-substituted derivatives (e.g., benzyloxy or ethoxy) are synthesized via nucleophilic aromatic substitution followed by nitro-group reduction, achieving >80% yields . Trifluoromethylphenoxy analogs require specialized reagents, increasing production costs .
Physicochemical Properties
Notable Trends:
Critical Analysis of Research Findings
- Synthesis Efficiency: Alkoxy-linked derivatives (e.g., benzyloxy or ethoxy) are more synthetically tractable than trifluoromethylphenoxy analogs, which require palladium-catalyzed steps or expensive reagents .
- Biological Performance: While 3-chloro-4-(3-fluorobenzyloxy)aniline is pivotal in lapatinib synthesis, its ethoxy analog (target compound) remains understudied.
- Limitations: Low solubility of chloro-phenoxy anilines restricts their utility in hydrophilic formulations, necessitating structural modifications or prodrug strategies .
Biological Activity
3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article summarizes current research findings regarding its biological effects, including anti-inflammatory properties and potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a chloro group and a fluorinated phenyl ether moiety, which are significant for its biological activity. The structural formula is represented as:
Where:
- C1 : Chloro group
- C2 : Ethoxy linkage
- C3 : 3-Fluorophenyl group
- C4 : Aniline base
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives tested against COX-1 and COX-2 enzymes showed promising inhibition results, which are critical for managing inflammation. The IC50 values for various derivatives ranged from approximately 19.45 μM to 42.1 μM, indicating moderate potency against these enzymes .
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table illustrates the inhibitory effects of selected compounds derived from similar structures, emphasizing the relevance of the chloro and fluorine substituents in enhancing anti-inflammatory activity.
Antimicrobial Properties
The compound's structural attributes suggest potential antimicrobial properties as well. Studies have shown that chloro and fluorine substitutions can enhance activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 1.56 μg/mL against resistant strains .
Case Study: Structure–Activity Relationship (SAR)
A comprehensive study on SAR highlighted that modifications to the phenyl ring significantly influenced biological activity. For instance, the presence of electron-withdrawing groups like fluorine improved the compound's selectivity and potency against target enzymes .
In a study involving multiple analogs, it was noted that the introduction of a fluorine atom at specific positions on the aromatic ring led to enhanced binding affinity to biological targets, which is crucial for drug design .
Pharmacokinetic Considerations
Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles in vivo, with good oral bioavailability observed in animal models . These properties are essential for translating laboratory findings into clinical applications.
Q & A
Q. Methodological Answer :
- ¹H-NMR : Identifies substituent positions via coupling patterns. For example, the aniline NH₂ protons appear as a broad singlet (~5 ppm), while the ethoxy group’s CH₂ shows splitting due to adjacent fluorine .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
- Melting Point : Verifies purity (reported range: 98–100°C) .
Advanced Question : How can X-ray crystallography resolve ambiguities in molecular conformation? Methodological Answer : Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP ) determines:
- Dihedral Angles : Between the fluorophenyl and aniline rings, influencing electronic conjugation.
- Intermolecular Interactions : Hydrogen bonding networks (e.g., N–H···O/F) that stabilize the crystal lattice. For example, derivatives like 3-chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5) show planar geometries critical for bioactivity .
Basic Question: What are the primary applications of this compound in pharmaceutical research?
Methodological Answer :
It serves as a key intermediate in kinase inhibitors (e.g., lapatinib analogs) and antibacterial agents. The ethoxy-aniline scaffold enables functionalization at the amine group for target-specific drug design .
Advanced Question : How can structure-activity relationship (SAR) studies optimize its derivatives for enhanced bioactivity? Methodological Answer :
- Substituent Screening : Replacing the 3-fluorophenyl group with pyridyl or morpholino moieties alters solubility and target affinity. For example, 3-chloro-4-(3-trifluoromethylpyrazol-1-yl)aniline derivatives show improved binding to bacterial enzymes .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing groups like –CF₃ increase electrophilicity) .
Basic Question: How is purity assessed, and what impurities are commonly observed?
Q. Methodological Answer :
- HPLC : Quantifies residual starting materials (e.g., 2-chloro-4-nitrophenol) and byproducts like dehalogenated species.
- Elemental Analysis : Confirms stoichiometry (e.g., C: 52.3%, H: 3.3%, N: 4.5% for C₁₃H₁₀ClFNO) .
Advanced Question : What strategies mitigate genotoxic impurities (GTIs) during synthesis? Methodological Answer :
- Process Control : Limit nitro intermediates (potential mutagens) via real-time monitoring with inline FTIR.
- Adsorption : Activated carbon or resin-based scavengers remove aromatic amines below ICH Q3A thresholds .
Basic Question: How does the compound behave under varying storage conditions?
Q. Methodological Answer :
- Stability : Degrades upon prolonged exposure to light or humidity, forming oxidized byproducts (e.g., quinone imines). Store in amber vials under inert gas (N₂/Ar) at –20°C .
Advanced Question : Can computational tools predict degradation pathways? Methodological Answer :
- Molecular Dynamics Simulations : Model hydrolysis or photolysis mechanisms. For example, the ethoxy linker’s lability in acidic conditions can be predicted via pKa calculations (software: ACD/Labs) .
Advanced Question: How is the compound utilized in agrochemical research?
Methodological Answer :
Derivatives like novaluron (a benzoylurea insecticide) incorporate similar scaffolds. The 3-chloro-4-ethoxy motif disrupts chitin synthesis in pests. Key modifications include replacing fluorine with trifluoromethoxy groups for enhanced lipophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
